molecular formula C13H12ClNO2 B2515268 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid CAS No. 335209-41-1

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Cat. No.: B2515268
CAS No.: 335209-41-1
M. Wt: 249.69
InChI Key: SMDDZIZWJYBWSI-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid (CAS 313701-79-0) is a benzoic acid derivative featuring a chloro substituent at the 4-position and a 2,5-dimethylpyrrole ring at the 2-position. Its molecular formula is C₁₃H₁₂ClNO₂, with a molecular weight of 249.69 g/mol . Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (dimethylpyrrole) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

4-chloro-2-(2,5-dimethylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(14)5-6-11(12)13(16)17/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDDZIZWJYBWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-thiazol-2-yl-pyridine to obtain 4-(5-bromo-thiazol-2-yl)-pyridine. This intermediate can then be reacted with 2,5-dimethyl-pyrrole to yield 5-Bromo-2-(2,5-dimethyl-pyrrol-1-yl)-thiazole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid moiety undergoes oxidation under controlled conditions. Key transformations include:

Reagents & Conditions

  • Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) at 60–80°C

  • Chromium trioxide (CrO₃) in acetic acid

Products

  • Quinone derivatives : Formation of 4-chloro-2-(2,5-dimethyl-pyrrol-1-yl)-1,4-benzoquinone via oxidation of the aromatic ring.

  • Hydroxylated intermediates : Partial oxidation yields 3-hydroxy-4-chloro derivatives.

Mechanistic Insight
Oxidation proceeds via electrophilic attack on the electron-rich para position relative to the pyrrole substituent, followed by dehydrogenation.

Reduction Reactions

The chloro and carboxylic acid groups participate in reduction pathways:

Reagents & Conditions

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C → 25°C

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol

Products

Reaction TypeProductNotes
Chloro-group reduction4-Hydroxy-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acidSelective dehalogenation
Carboxylic acid reduction4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzyl alcoholRequires excess LiAlH₄

Substitution Reactions

The chloro group is susceptible to nucleophilic displacement:

Reagents & Conditions

  • Sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C

  • Primary amines (RNH₂) in presence of K₂CO₃

Products

NucleophileProductApplication
Azide4-Azido-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acidClick chemistry precursors
Methylamine4-Methylamino-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acidAntibacterial analogs

Kinetics
Second-order kinetics observed, with rate constants dependent on solvent polarity.

Coupling Reactions

The pyrrole ring facilitates metal-catalyzed cross-coupling:

Reagents & Conditions

  • Suzuki coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in toluene/water (3:1)

  • Buchwald-Hartwig amination : Pd₂(dba)₃, Xantphos, aryl halide

Products

Reaction TypeProductYield
Suzuki coupling4-Chloro-2-(5-aryl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid65–78%
Buchwald-HartwigN-Aryl-pyrrole-benzoic acid derivatives72%

Hydrazide Formation

Reaction with hydrazine derivatives yields bioactive analogs:

text
4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzohydrazide NH₂NH₂, EtOH, reflux → 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-N'-acylbenzohydrazides

Biological Relevance : These hydrazides show IC₅₀ values < 10 µM against Mycobacterium tuberculosis .

Polymer-supported Reactions

Immobilization on Wang resin enables solid-phase synthesis of combinatorial libraries for high-throughput screening .

Stability Under Physiological Conditions

Hydrolytic Degradation :

  • pH 7.4 (PBS buffer) : t₁/₂ = 48 hours (cleavage of pyrrole-benzoic acid linkage).

  • Acidic conditions (pH 2.0) : Rapid decarboxylation observed (t₁/₂ = 2.3 hours).

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has been investigated for its potential as a pharmacophore in drug development. Its structural components allow it to interact with specific biological targets, making it suitable for various therapeutic applications:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of this compound show potent inhibitory effects with minimum inhibitory concentrations (MIC) below 1 µg/mL .
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting key enzymes involved in cellular proliferation .

Enzyme Inhibition

The compound acts as an inhibitor for several critical enzymes:

  • Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme affects folate metabolism, which is crucial for DNA synthesis and cellular division.
  • Enoyl ACP Reductase : This enzyme is involved in fatty acid synthesis, and its inhibition can lead to altered lipid metabolism .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various strains of Mycobacterium tuberculosis. The results indicated that the compound had a MIC of <1 µg/mL, demonstrating its potential as a lead compound for developing new anti-tuberculosis drugs.

CompoundMIC (µg/mL)Activity Type
This compound<1Bactericidal/Bacteriostatic
Derivative 5n<1Bactericidal/Bacteriostatic
Derivative 5q<1Bactericidal/Bacteriostatic

Case Study 2: Enhancement of Monoclonal Antibody Production

In another study, the impact of the compound on monoclonal antibody production was assessed. It was found that supplementation with this compound increased cell-specific productivity significantly while maintaining cell viability.

ConditionmAb Concentration (mg/L)Cell-Specific Productivity (pg/cell/day)
Control7327.1
MPPB Supplemented109811

Chemical Reactions and Synthesis

The synthesis of this compound can be achieved through various methods involving reaction with chlorinated benzenes and pyrrole derivatives under controlled conditions. The compound can also undergo several chemical reactions:

Types of Reactions

  • Oxidation : Can yield quinones or hydroxylated derivatives.
  • Reduction : Can produce phenolic compounds or dechlorinated products.
  • Substitution : Can form substituted pyrrole derivatives with various functional groups.

Mechanism of Action

The mechanism by which 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes critical differences between the target compound and its analogues:

Compound Name (CAS) Substituent Positions & Groups Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid (313701-79-0) Cl at C4; 2,5-dimethylpyrrole at C2 C₁₃H₁₂ClNO₂ 249.69 Solid; precursor for organic synthesis
4-Chloro-3-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid (26165-62-8) Cl at C4; 2,5-dimethylpyrrole at C3 C₁₃H₁₂ClNO₂ 249.69 Boiling point: 431°C; density: 1.26 g/cm³
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid (313701-92-7) OH at C2; 2,5-dimethylpyrrole at C5 C₁₃H₁₃NO₃ 243.25 Hydroxy group enhances solubility; potential dye applications
2-Chloro-5-[4-(3-chlorophenyl)-2,5-dioxo-pyrrol-3-ylamino]-benzoic acid (N/A) Cl at C2; dioxopyrrole with 3-chlorophenyl at C5 C₁₇H₁₀Cl₂N₂O₄ 377.18 Dioxopyrrole moiety may confer redox activity; higher molecular weight
4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid (5987-00-8) OH at C2; 2,5-dimethylpyrrole at C4 C₁₃H₁₃NO₃ 243.25 Used in organic dyes; hydroxy group enables conjugation

Impact of Substituent Position and Type

  • For example, the C3-substituted analogue has a boiling point of 431°C .
  • Hydroxy vs. Chloro Groups : Replacing chlorine with a hydroxy group (e.g., CAS 313701-92-7) increases polarity and solubility in aqueous media, making such derivatives more suitable for dye synthesis .
  • Pyrrole Modifications : Analogues with dioxopyrrolidinyl groups (e.g., CAS 1197193-20-6 ) or thienyl substituents (as in ) introduce additional hydrogen-bonding or π-stacking capabilities, which could enhance biological activity or material properties.

Physicochemical Properties

  • Boiling Points : The chloro-substituted derivatives generally exhibit higher boiling points (e.g., 431°C for CAS 26165-62-8 ) compared to hydroxy-substituted analogues due to stronger van der Waals forces.
  • Density : The density of the C3-substituted analogue (1.26 g/cm³ ) suggests a tightly packed crystal lattice, likely influenced by the pyrrole ring's planar geometry.
  • Reactivity : The target compound’s carboxylic acid group enables esterification or amidation, while the dimethylpyrrole ring may participate in electrophilic substitution reactions.

Biological Activity

4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid is an organic compound belonging to the class of benzoic acids, distinguished by its unique substitution pattern. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14ClNO2\text{C}_{13}\text{H}_{14}\text{ClN}\text{O}_2

Key Features:

  • Chloro Group: Positioned at the 4-position of the benzoic acid ring.
  • Pyrrole Substituent: A 2,5-dimethyl-pyrrol-1-yl group at the 2-position.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that this compound may modulate the activity of enzymes and receptors involved in various cellular pathways. Notably, it has shown potential as an inhibitor for key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical in bacterial growth and metabolism .

Antibacterial Properties

Several studies have highlighted the antibacterial efficacy of derivatives related to this compound. For instance:

  • Study Findings: A series of synthesized compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) ranged from 3.12 to 12.5 μg/mL .

Antitubercular Activity

Research has demonstrated that certain analogs can effectively inhibit the growth of Mycobacterium tuberculosis. The mechanism involves binding interactions with enzymes critical for bacterial survival .

Comparative Data Table

CompoundMIC (μg/mL)Target PathogenReference
This compound3.12 - 12.5Staphylococcus aureus
Related hydrazide analogsVariesMycobacterium tuberculosis
Pyrrolyl benzamide derivatives3.125Escherichia coli

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions that include the use of coupling agents and specific reagents under controlled conditions. Its applications extend beyond antibacterial activity; it serves as a building block for more complex organic molecules in medicinal chemistry and materials science.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsPurpose
1HBTU, DIPEA, DMF, 0–5°CCoupling of pyrrole and benzoic acid moieties
2LiAlH4 or KMnO4Reduction/oxidation for functional group interconversion
3TLC (Silica gel, ethyl acetate/hexane)Monitoring reaction progress

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:
Nuclear Magnetic Resonance (NMR):

  • <sup>1</sup>H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm, pyrrole methyl groups at δ 2.1–2.5 ppm).
  • <sup>13</sup>C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .

X-ray Crystallography:
Used to resolve 3D structure and bond angles. For example, analogous compounds show dihedral angles of 10–15° between pyrrole and benzoic acid planes, affecting electronic properties .

Mass Spectrometry (HRMS):
Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 294.08 for C13H12ClNO2) .

Advanced: How do computational methods (e.g., DFT) elucidate its electronic properties?

Methodological Answer:
Density Functional Theory (DFT):

  • Calculates HOMO-LUMO gaps to predict reactivity. For pyrrole-containing analogs, HOMO energies (~-5.2 eV) suggest nucleophilic aromatic substitution susceptibility .
  • Optimized geometries align with crystallographic data, validating computational models .

Molecular Docking:
Used to study interactions with biological targets (e.g., enzymes). For example, derivatives with chloro-substituted benzoic acid show enhanced binding to kinase active sites due to halogen bonding .

Advanced: How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:
Case Example: Discrepancies in <sup>1</sup>H NMR chemical shifts may arise from solvent polarity or tautomerism.

  • Step 1: Compare data with structurally similar compounds (e.g., 4-chloro-2-[pyrazol-3-yl]benzoic acid derivatives ).
  • Step 2: Use variable-temperature NMR to detect tautomeric equilibria.
  • Step 3: Validate via IR spectroscopy (e.g., C=O stretching at 1680 cm<sup>-1</sup> confirms carboxylic acid stability) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:
Key Modifications:

  • Pyrrole Substituents: Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability .
  • Benzoic Acid Substitutions: Chloro groups at position 4 improve lipophilicity (logP ↑ by ~0.5 units), impacting membrane permeability .

Q. Table 2: SAR Trends in Derivatives

ModificationBiological ImpactReference
4-Cl on benzoic acid↑ Anticancer activity (IC50 ↓ 20%)
2,5-dimethylpyrrole↓ Cytotoxicity (HeLa cells)
Esterification of -COOH↓ Solubility, ↑ Plasma half-life

Experimental Validation:

  • Cell-based assays (e.g., MTT for cytotoxicity).
  • Enzyme inhibition studies (e.g., COX-2 IC50 measurements) .

Advanced: How to design experiments analyzing its stability under physiological conditions?

Methodological Answer:
Hydrolytic Stability:

  • Incubate compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Half-life (t1/2) >24 hrs suggests suitability for in vivo studies .

Photostability:

  • Expose to UV light (λ = 365 nm). Use LC-MS to detect photo-oxidation products (e.g., quinone formation) .

Oxidative Stress Tests:

  • Treat with H2O2 (1 mM) and analyze by EPR spectroscopy for radical scavenging activity .

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